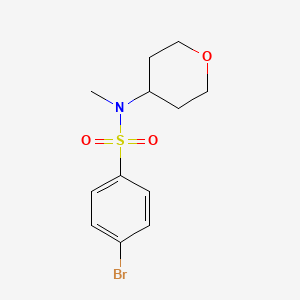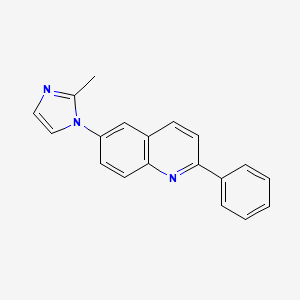
5-But-2-enyl-2,3,4-trihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with three hydroxyl groups and an (E)-but-2-enyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions of the benzaldehyde ring. This can be achieved through various hydroxylation reactions, such as using hydrogen peroxide in the presence of a catalyst.
Alkylation: The (E)-but-2-enyl side chain is introduced via an alkylation reaction. This step may involve the use of a Grignard reagent or other alkylating agents under controlled conditions to ensure the (E)-configuration.
Industrial Production Methods
In an industrial setting, the production of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation and alkylation reactions.
Catalysis: Employing catalysts to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, sulfonating agents, etc.
Major Products Formed
Oxidation: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzoic acid
Reduction: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzyl alcohol
Substitution: Depending on the substituent introduced, various derivatives can be formed.
科学的研究の応用
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways, leading to its therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains two methoxy groups instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Uniqueness
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups and the (E)-but-2-enyl side chain differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.
特性
IUPAC Name |
5-but-2-enyl-2,3,4-trihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZMIBBLYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)



![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)






